molecular formula C18H16BrN3O3 B11348802 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11348802
M. Wt: 402.2 g/mol
InChI Key: UUPRTJBUZLCASK-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a benzamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ringThe final step involves the coupling of the oxadiazole intermediate with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown similar antimicrobial and anticancer activities.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Another compound with a bromophenyl group, known for its antimicrobial properties.

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide stands out due to its oxadiazole ring, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other bromophenyl-containing compounds and contributes to its potential as a versatile molecule in scientific research.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-13(6-10-15)18(23)20-17-16(21-25-22-17)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,22,23)

InChI Key

UUPRTJBUZLCASK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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